2-(allylthio)-1,5-di-p-tolyl-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

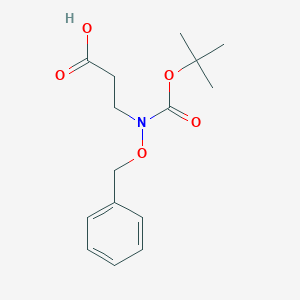

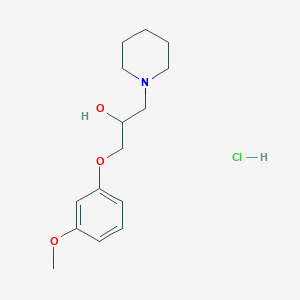

Imidazole derivatives, such as “2-(allylthio)-1,5-di-p-tolyl-1H-imidazole”, are a class of compounds that have been widely studied due to their diverse biological activities . They contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, imidazole derivatives are generally synthesized through various methods, including cyclization, substitution, and addition reactions .Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring. This ring is planar and aromatic, allowing for various substitutions at different positions .Chemical Reactions Analysis

Imidazole derivatives are known to undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of electron-rich nitrogen atoms in the imidazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary greatly depending on their specific structure. These properties can include solubility, melting point, boiling point, and reactivity .科学的研究の応用

Corrosion Inhibition

Research has shown that 2-(allylthio)-1H-benzo[d]imidazole, a derivative of imidazole, can act as an effective corrosion inhibitor for mild steel in acidic solutions. Its adsorption on mild steel surfaces follows the Langmuir isotherm, and it can retard corrosion through a cathodic/anodic inhibition mechanism (Ech-chihbi et al., 2020).

Medicinal Chemistry

Imidazole rings, integral to molecules like 2-(allylthio)-1,5-di-p-tolyl-1H-imidazole, are widely present in natural products and synthetic molecules. They exhibit a range of bioactivities due to their ability to bind with various enzymes and receptors. Many imidazole-based compounds serve as clinical drugs for diseases such as cancer, bacterial, and fungal infections (Zhang et al., 2014).

Antimicrobial Agents

Studies on imidazole derivatives have shown potential as antimicrobial agents. For instance, novel 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles have been synthesized and evaluated for their efficacy against various pathogenic bacterial and fungal strains (Sharma et al., 2017).

High-Temperature Proton-Conducting Polymer Electrolytes

Imidazole derivatives, including 1-methyl imidazole, have been used as additives in polybenzimidazole membranes equilibrated with phosphoric acid. This combination is shown to be a high-temperature proton-conducting polymer electrolyte, useful in fuel cells (Schechter & Savinell, 2002).

Anticancer Applications

A series of 5-(2′-indolyl)thiazoles synthesized using a method involving thioamides and 3-tosyloxypentane-2,4-dione showed promising anticancer activity against human cancer cell lines. The structural activity relationship of these compounds is being studied for further anticancer potential (Vaddula et al., 2016).

Dye-Sensitized Solar Cells

Allyl-functionalized imidazolium salts, including 1-allyl-3-ethylimidazolium iodide, have been utilized as low-viscosity electrolytes in dye-sensitized solar cells. These salts exhibit properties of supercooled fluids and enhance the efficiency and stability of the solar cells (Fei et al., 2006).

作用機序

Safety and Hazards

将来の方向性

特性

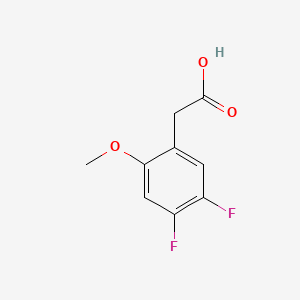

IUPAC Name |

1,5-bis(4-methylphenyl)-2-prop-2-enylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2S/c1-4-13-23-20-21-14-19(17-9-5-15(2)6-10-17)22(20)18-11-7-16(3)8-12-18/h4-12,14H,1,13H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPGXEFKJYDGTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2860853.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2860858.png)

![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2860859.png)